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Introduction
The Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is a

vital molecular chaperone in eukaryotic cells, essential for the proper folding of a significant

portion of the proteome, including crucial cytoskeletal proteins like actin and tubulin. Its function

is indispensable for cellular homeostasis, and its malfunction is implicated in various human

diseases. This guide provides a detailed examination of the structure and domains of the CCT1
(also known as TCP-1 alpha) subunit, a critical component of this complex protein-folding

machinery.

CCT1 Protein and its Domain Structure
CCT1 is one of eight distinct, yet homologous, subunits that form the hetero-oligomeric rings of

the CCT/TRiC complex. Each subunit, including CCT1, possesses a characteristic three-

domain architecture: an apical domain, an intermediate domain, and an equatorial domain. This

modular structure is fundamental to the chaperonin's function, allowing for the intricate

conformational changes required for substrate recognition, encapsulation, and ATP-dependent

folding.

Quantitative Data Summary
The following table summarizes the key quantitative data for the human CCT1 protein.
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Property Value Reference

Full Name
T-complex protein 1 subunit

alpha
--INVALID-LINK--

Gene Name TCP1 --INVALID-LINK--[1]

Amino Acid Count 556 --INVALID-LINK--[2]

Molecular Weight 60,344 Da --INVALID-LINK--[1]

Apical Domain Residues 188-374 --INVALID-LINK--

Intermediate Domain Residues 146-187, 375-408 --INVALID-LINK--

Equatorial Domain Residues 1-145, 409-556 --INVALID-LINK--

Domain Functions
Apical Domain: This domain is located at the top of the subunit, facing the central cavity of

the CCT/TRiC ring. It is primarily responsible for recognizing and binding to non-native

substrate proteins. The substrate-binding site within the apical domain is characterized by a

shallow groove formed between helix 11 and a proximal loop, which contains a specific

arrangement of hydrophobic and polar residues. This unique pattern of residues contributes

to the substrate specificity of each CCT subunit.

Intermediate Domain: This domain acts as a flexible hinge, connecting the apical and

equatorial domains. It plays a crucial role in transmitting the conformational changes induced

by ATP binding and hydrolysis in the equatorial domain to the apical domain, leading to the

opening and closing of the chaperonin's central cavity.

Equatorial Domain: This is the largest domain and forms the "core" of the CCT/TRiC ring

structure. It contains the ATP-binding and hydrolysis site, which fuels the conformational

cycle of the chaperonin. The equatorial domains of the subunits are also responsible for the

inter-subunit contacts within a ring and between the two rings of the complex.
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CCT1 monomer domain architecture.

The CCT/TRiC Complex and its Functional Cycle
The CCT/TRiC complex is a 1 MDa structure composed of two back-to-back stacked rings,

each containing one of each of the eight CCT subunits (CCT1-8) in a fixed and conserved

arrangement. This double-ring structure encloses a central cavity where protein folding occurs.

The folding process is driven by a cycle of ATP binding and hydrolysis, which induces

significant conformational changes in the complex.
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Arrangement of CCT subunits in the two rings.
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The functional cycle can be broadly divided into the following steps:

Open State and Substrate Binding: In the nucleotide-free (apo) or ADP-bound state, the

CCT/TRiC complex is in an "open" conformation, with the apical domains accessible for

binding to unfolded or partially folded substrate proteins.

ATP Binding and Lid Closure: The binding of ATP to the equatorial domains triggers a

significant conformational change. The apical domains rotate and move inwards, leading to

the closure of the "lid" of the central cavity and the encapsulation of the substrate protein.

ATP Hydrolysis and Substrate Folding: Inside the enclosed chamber, the substrate protein is

protected from aggregation and is able to explore its conformational space to find its native

fold. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a key step that is coupled

to the folding process.

Product Release: Following ATP hydrolysis, the complex transitions back to an open

conformation, allowing the folded substrate to be released. The precise mechanism of

product release is still under investigation but is thought to be linked to the sequential

hydrolysis of ATP around the ring.
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The ATP-dependent functional cycle of CCT/TRiC.

Experimental Protocols
The structural and functional characterization of the CCT1 protein and the CCT/TRiC complex

has been achieved through a combination of advanced biochemical and biophysical

techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CCT/TRiC
Complex
Cryo-EM has been instrumental in elucidating the near-atomic resolution structures of the

CCT/TRiC complex in different conformational states.
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Methodology:

Protein Purification: The endogenous human TRiC complex is purified from cell lines such as

HEK293F.

Sample Preparation: A small aliquot (3-4 µL) of the purified CCT/TRiC complex at a

concentration of approximately 2-4 mg/mL is applied to a glow-discharged holey carbon grid

(e.g., Quantifoil R1.2/1.3).

Vitrification: The grid is blotted for 2-4 seconds to remove excess liquid and then rapidly

plunged into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV). This

process freezes the sample in a thin layer of amorphous ice, preserving the native structure

of the complex.

Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g.,

a Titan Krios) operating at 300 kV. Automated data collection software is used to acquire a

large number of images (micrographs) of the frozen particles at various tilt angles.

Image Processing: The raw micrographs are processed to correct for beam-induced motion

and to enhance the signal-to-noise ratio. Individual particle images are then picked,

classified into different conformational states, and used to reconstruct a 3D density map of

the complex.

Model Building and Refinement: An atomic model of the CCT/TRiC complex is built into the

cryo-EM density map and refined using software packages like Phenix and Coot.

X-ray Crystallography of Protein Complexes
While obtaining high-quality crystals of large, dynamic complexes like CCT/TRiC is challenging,

X-ray crystallography has provided valuable structural insights into chaperonins.

Methodology:

Protein Purification and Crystallization: The target protein complex is purified to a high

degree of homogeneity (>95%). Crystallization is typically achieved using the vapor diffusion

method (hanging or sitting drop). A small drop containing the purified protein mixed with a

precipitant solution is equilibrated against a larger reservoir of the precipitant solution. This
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slow equilibration process gradually increases the protein concentration, leading to the

formation of ordered crystals.

Crystal Harvesting and Cryo-protection: Once crystals of sufficient size are grown, they are

carefully harvested from the drop and transferred to a cryo-protectant solution (e.g., the

reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice

crystal formation during freezing.

X-ray Diffraction Data Collection: The cryo-protected crystal is mounted on a goniometer and

flash-cooled in a stream of liquid nitrogen. The crystal is then exposed to a high-intensity X-

ray beam, typically at a synchrotron source. As the crystal is rotated in the X-ray beam, a

series of diffraction images are collected on a detector.

Data Processing and Structure Solution: The diffraction images are processed to determine

the intensities and positions of the diffraction spots. This information is used to calculate an

electron density map of the molecule in the crystal. The three-dimensional structure of the

protein is then built into this electron density map.

Structure Refinement: The initial model is refined against the experimental diffraction data to

improve its agreement with the observed data and to optimize its stereochemistry.

ATP Hydrolysis Assay (Malachite Green Assay)
The ATPase activity of the CCT/TRiC complex is a measure of its functional integrity. The

malachite green assay is a common colorimetric method to quantify the amount of inorganic

phosphate (Pi) released during ATP hydrolysis.

Methodology:

Reaction Setup: The ATPase reaction is typically carried out in a 96-well plate. Each well

contains the purified CCT/TRiC complex in a suitable reaction buffer (e.g., 50 mM Tris-HCl

pH 7.5, 50 mM KCl, 10 mM MgCl2).

Initiation of Reaction: The reaction is initiated by the addition of ATP to a final concentration

of 1-5 mM. The plate is then incubated at a constant temperature (e.g., 37°C) for a defined

period (e.g., 30-60 minutes).
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Termination of Reaction and Color Development: The reaction is stopped by the addition of

the malachite green reagent, which is an acidic solution containing malachite green and

ammonium molybdate. In the presence of inorganic phosphate, a stable green-colored

complex is formed.

Absorbance Measurement: After a short incubation period to allow for full color development,

the absorbance of each well is measured at a wavelength of 620-650 nm using a microplate

reader.

Quantification of Phosphate: The amount of phosphate released is determined by comparing

the absorbance values of the experimental samples to a standard curve generated using

known concentrations of inorganic phosphate.

Conclusion
The CCT1 subunit, as an integral part of the CCT/TRiC chaperonin, showcases a sophisticated

domain architecture that is finely tuned for its role in protein folding. The interplay between its

apical, intermediate, and equatorial domains, driven by the energy of ATP hydrolysis, enables

the CCT/TRiC complex to assist in the folding of a diverse range of essential cellular proteins.

The detailed structural and functional insights provided by advanced experimental techniques

continue to unravel the complexities of this essential molecular machine, offering potential

avenues for therapeutic intervention in diseases associated with protein misfolding.
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[https://www.benchchem.com/product/b1192471#structure-of-the-cct1-protein-and-its-
domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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